molecular formula C9H7F6NS B1372340 2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 1094403-82-3

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline

Cat. No. B1372340
CAS RN: 1094403-82-3
M. Wt: 275.22 g/mol
InChI Key: WMOKEFOPBRRXKH-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C9H7F6NS. Its molecular weight is 275.21 .

Scientific Research Applications

Synthetic Applications

Facile Synthesis of Isomeric C-(2,2,2-Trifluoroethyl)anilines A straightforward method was developed to prepare three isomers of C-(2,2,2-trifluoroethyl)aniline on a multigram scale, indicating potential for large-scale applications in various fields of chemistry, especially where specific isomeric forms of anilines are required (Trofymchuk et al., 2012).

Synthesis of Novel Pesticides (Bistrifluron) The chemical has been used in the synthesis of novel pesticides like Bistrifluron. This process involved multiple steps, including nitrating and reducing 3,5-bis-(trifluoromethyl)benzene, indicating the potential of this compound in the agrochemical industry (An-chan, 2015).

Catalysis and Organic Synthesis The compound has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is significant for synthesizing quinazoline and fused isoindolinone scaffolds, highlighting its role in facilitating complex organic reactions (Wu et al., 2021).

Analytical and Material Science Applications

Crystallographic and Computational Studies The title compound has been synthesized and analyzed using crystallographic techniques and computational studies. This research provides valuable insights into the molecular structure and potential applications in material science (Slyvka et al., 2019).

Synthesis of (Trifluoromethyl)sulfanyl Isoxazolidines Trifluoromethyl vinyl sulfide, a derivative, was used in high-pressure-mediated 1,3-dipolar cycloaddition reactions to synthesize (trifluoromethyl)sulfanyl isoxazolidines, indicating its role in synthesizing pharmaceutically and agrochemically relevant products (Riesco-Domínguez et al., 2018).

Medicinal Chemistry Applications

Synthesis of Fluorine-containing Molecules The compound has been used in the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds, serving as a building block for medicinal chemistry and agrochemistry. It's involved in the synthesis of novel fluorinated amino acids, anilines, and aliphatic amines, highlighting its versatility (Trofymchuk et al., 2020).

properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NS/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3H,4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOKEFOPBRRXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline

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